molecular formula C16H17NO2 B3168530 N-(2-hydroxyethyl)-2,2-diphenylacetamide CAS No. 93008-37-8

N-(2-hydroxyethyl)-2,2-diphenylacetamide

Cat. No. B3168530
CAS RN: 93008-37-8
M. Wt: 255.31 g/mol
InChI Key: KRCFJJLFJDBEAR-UHFFFAOYSA-N
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Description

“N-(2-Hydroxyethyl)ethylenediamine” is a compound that has been used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It’s also known as a hexadentate ligand, which means it can form complexes with many metals .


Molecular Structure Analysis

The molecular structure of similar compounds like “N-(2-Hydroxyethyl)ethylenediamine” has been analyzed using techniques like 1H NMR, 13C NMR, FTIR spectroscopy, and elemental analysis .


Chemical Reactions Analysis

In the context of CO2 capture, the cyclic diamine N-(2-Hydroxyethyl)piperazine (HEPZ), a derivative of piperazine, has been studied. It has good mutual solubility in aqueous solution, a low melting point, and a high boiling point, making it a potential activator in the mixed amine system to capture CO2 .

Future Directions

While specific future directions for “N-(2-hydroxyethyl)-2,2-diphenylacetamide” are not available, similar compounds like “N-(2-Hydroxyethyl)ethylenediamine” and its derivatives are being studied for various applications. For instance, BASF announced plans to produce more specialty pyrrolidones, including “N-(2-Hydroxyethyl)ethylenediamine”, in North America due to growing demand in digital inks, coatings, automotive, and agricultural products .

properties

IUPAC Name

N-(2-hydroxyethyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-12-11-17-16(19)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCFJJLFJDBEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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